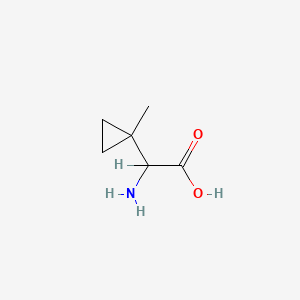
2-氨基-2-(1-甲基环丙基)乙酸
描述
2-Amino-2-(1-methylcyclopropyl)acetic acid (2-AMCPA) is a synthetic amino acid derived from 2-aminoacetic acid. It is a cyclic derivative of alanine, and is a chiral molecule with two possible stereoisomers. 2-AMCPA has a wide range of applications in biochemistry and pharmaceutical research. It is used as a building block in the synthesis of peptides, proteins, and other complex molecules, and it has been used in the synthesis of drugs and other bioactive compounds. It is also used as an inhibitor of enzymes, and as a marker of protein-protein interactions.
科学研究应用
Antioxidant and Enzymatic Activity Studies
- Research on amino acids similar to 2-Amino-2-(1-methylcyclopropyl)acetic acid, such as [1-(aminomethyl)cyclohexyl]acetic acid, has led to the development of Schiff base ligands with potential antioxidant properties and selective xanthine oxidase inhibitory activities. These compounds have shown promising results in free radical scavenging and enzymatic inhibition, particularly the zinc complex demonstrating significant inhibitory activity, surpassing standard reference drugs (Ikram et al., 2015).
Synthesis and Structural Studies
- The synthesis and characterization of related compounds, such as enantiomerically pure cyclopropane phosphonic acids, have been extensively studied. These research efforts contribute to a deeper understanding of the structural and chemical properties of cyclopropane-containing amino acids, aiding in the development of various applications (Fadel & Tesson, 2000).
Biochemical and Molecular Modeling Studies
- Compounds similar to 2-Amino-2-(1-methylcyclopropyl)acetic acid have been investigated for their potential role in modulating biochemical pathways. For example, 1-aminocyclopropanecarboxylic acid has been studied for its ability to interact with glycine modulatory sites on N-methyl-D-aspartate receptor complexes, demonstrating potential applications in treating neuropathologies associated with excessive activation of these receptors (Skolnick et al., 1989).
Pharmaceutical Applications
- There has been a focus on developing heterocyclic structures based on similar compounds, which form the basis of many pharmaceutical products. Research in this area explores the anti-inflammatory activity of newly synthesized compounds and their potential applications in medicine (Osarodion, 2020).
Interaction with Biological Molecules
- Studies on the interaction of related dipeptides with biological molecules like sodium dodecyl sulfate have been conducted. These interactions, investigated through volumetric, conductometric, and fluorescence methods, provide insights into the behavior of these compounds in biological systems (Yan et al., 2010).
属性
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQUNGXIVZUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973731 | |
| Record name | Amino(1-methylcyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1-methylcyclopropyl)acetic acid | |
CAS RN |
58160-96-6, 139132-43-7 | |
| Record name | 2-(1-Methylcyclopropyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methylcyclopropyl)glycine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(1-methylcyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propoxy]propane-1,2-diol](/img/structure/B1608788.png)

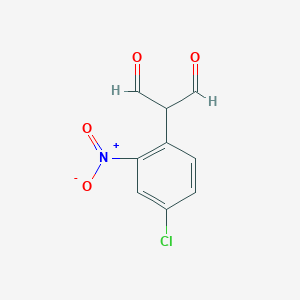

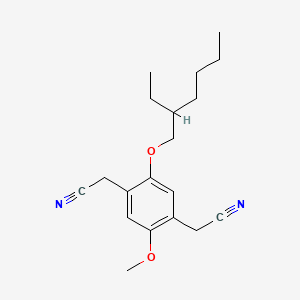
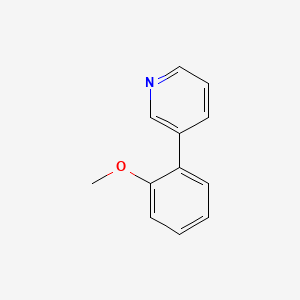
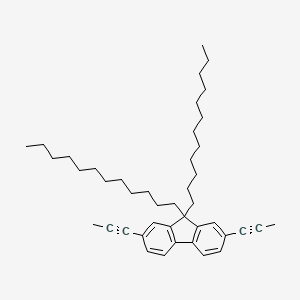
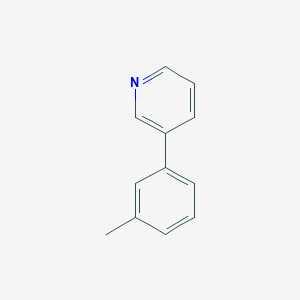
![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
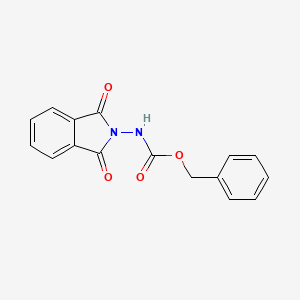
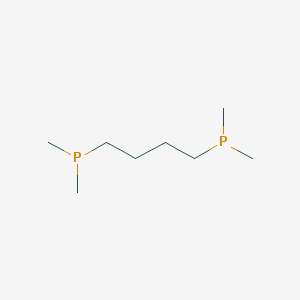
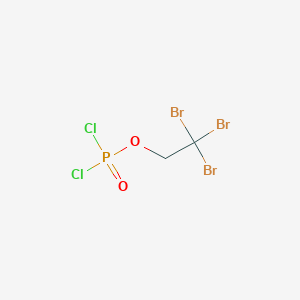
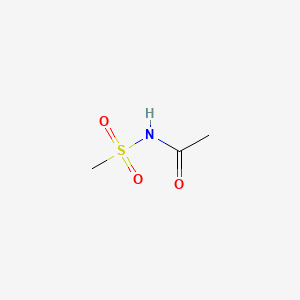
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)